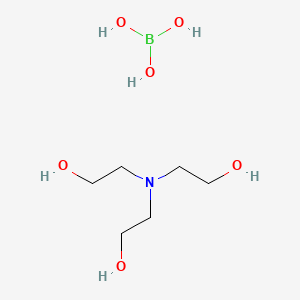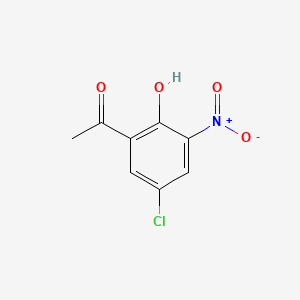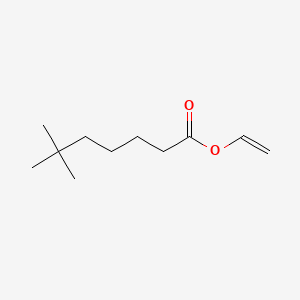
3-ヒドロキシ-4-ヨード安息香酸
概要
説明
3-Hydroxy-4-iodobenzoic acid is a chemical compound with the linear formula HOC6H3(I)CO2H . It has a molecular weight of 264.02 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-iodobenzoic acid is represented by the SMILES stringOC(=O)c1ccc(I)c(O)c1 . The InChI key for this compound is UABBBWVTEWIIMN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
3-Hydroxy-4-iodobenzoic acid is a solid with a melting point of 225-229 °C . It has a density of 2.2±0.1 g/cm3 and a boiling point of 319.8±32.0 °C at 760 mmHg . The compound is soluble, with a solubility of 0.324 mg/ml or 0.00123 mol/l .科学的研究の応用
有機合成
3-ヒドロキシ-4-ヨード安息香酸: は、有機合成における貴重なビルディングブロックです。そのヨウ素原子は、鈴木カップリングやスティルカップリングなどのさまざまなクロスカップリング反応を起こすことができ、複雑な有機分子の構築のための汎用性の高い試薬となっています。 この化合物のヒドロキシル基は、エステル化またはエーテル化によるさらなる官能基化の機会も提供します .
医薬品化学
医薬品化学において、3-ヒドロキシ-4-ヨード安息香酸は、さまざまな生物学的に活性な化合物の合成のための前駆体として役立ちます。 その構造モチーフは、いくつかの医薬品に見られ、創薬、特に新しい抗炎症剤や抗がん剤の開発におけるアナログの生成に使用できます .
材料科学
この化合物は、特定の光学特性を持つポリマーの合成のためのモノマーとして機能できるため、材料科学において応用されています。 ヨウ素原子は、ポリマーに重原子を導入するために使用できます。これは、高い屈折率を必要とする材料にとって有利です .
分析化学
3-ヒドロキシ-4-ヨード安息香酸: は、その明確な純度と安定性により、高速液体クロマトグラフィー(HPLC)の標準として使用できます。 これは、システムの較正と分析方法の精度の保証に役立ちます .
生体結合
この化合物の反応性基は、生体結合技術に適しています。 これは、バイオセンサーや診断アッセイの開発において重要な、さまざまな表面または互いに生体分子を付着させるために使用できます .
光線力学療法
研究では、3-ヒドロキシ-4-ヨード安息香酸を光線力学療法(PDT)に用いることが検討されています。 ヨウ素原子は、光増感剤を光で活性化して反応性酸素種を生成することにより、特定の癌を治療するために使用される光増感過程に役割を果たします .
核医学
3-ヒドロキシ-4-ヨード安息香酸のヨウ素原子は、核医学における画像化のための放射性トレーサーを作成するために放射性同位体で置換できます。 この用途は、特に生物学的プロセスをリアルタイムで追跡するためにポジトロン断層法(PET)スキャンで役立ちます .
環境研究
最後に、3-ヒドロキシ-4-ヨード安息香酸は、自然界におけるヨウ素化有機化合物の運命を理解するための環境研究で利用できます。 その分解と自然要素との相互作用は、ハロゲン化有機化学物質の環境への影響に関する洞察を提供します .
Safety and Hazards
3-Hydroxy-4-iodobenzoic acid is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin irritation, serious eye damage, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
特性
IUPAC Name |
3-hydroxy-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABBBWVTEWIIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353120 | |
| Record name | 3-Hydroxy-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58123-77-6 | |
| Record name | 3-Hydroxy-4-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58123-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














